

Cefotaxime in Plant Tissue Culture: A Guide to Eliminating Bacterial Contamination

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Compound of Interest

Compound Name: *Cetoxime*
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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Bacterial contamination is a significant challenge in plant tissue culture, often leading to the loss of valuable plant material and experimental setbacks. Cefotaxime, a third-generation cephalosporin antibiotic, has emerged as a crucial tool for controlling and eliminating bacterial growth in vitro.^{[1][2]} Its broad-spectrum activity, particularly against Gram-negative bacteria, and relatively low phytotoxicity make it a preferred choice for researchers.^{[1][3]} This document provides detailed application notes and protocols for the effective use of cefotaxime in plant tissue culture to ensure aseptic conditions and promote healthy plant development.

Cefotaxime is a semi-synthetic, broad-spectrum cephalosporin antibiotic.^[4] Its bactericidal action stems from the inhibition of bacterial cell wall synthesis.^{[4][5][6]} Specifically, it binds to penicillin-binding proteins (PBPs), which are essential enzymes in the final step of peptidoglycan synthesis.^{[6][7][8]} This disruption of the cell wall structure leads to bacterial cell lysis and death.^{[7][8]} A key advantage of cefotaxime is its resistance to many beta-lactamase enzymes, which are produced by some bacteria to inactivate beta-lactam antibiotics.^{[7][8]}

Data Summary: Efficacy and Phytotoxicity of Cefotaxime

The optimal concentration of cefotaxime is a balance between effectively eliminating bacteria and minimizing any negative impact on plant tissue growth and regeneration. The following tables summarize quantitative data from various studies on different plant species.

Table 1: Effective Concentrations of Cefotaxime for Bacterial Elimination

Plant Species	Target Bacteria	Effective Cefotaxime Concentration (mg/L)	Reference
Tomato	Agrobacterium tumefaciens	400 - 500	[9]
Apple	Agrobacterium tumefaciens	500	[10]
Wheat & Triticale	Erwinia aphidicola, Pantoea agglomerans, Pseudomonas sp., Staphylococcus epidermidis, Staphylococcus warneri	100	[11]
Pelargonium x hederaefolium	Paenibacillus glycansilyticus, Lactobacillus paracasei	250	[12]
General Use	Agrobacterium tumefaciens	500	[2]
General Use	Gram-negative bacteria	90 (recommended for microbe toxicity)	[13]

Table 2: Effects of Cefotaxime on Plant Regeneration and Growth

Plant Species	Cefotaxime Concentration (mg/L)	Observed Effect	Reference
Maize (<i>Zea mays</i>)	150	Highest increase in the number of regenerated plants.	[14]
Indica Rice (<i>Oryza sativa</i>)	100	70.5% plant regeneration (compared to 51.51% in control).	[15]
Banana (<i>Musa acuminata</i>)	400 - 500	Maximum shoot multiplication and elongation.	[16]
Sugarcane (<i>Saccharum officinarum</i>)	500	Maximum somatic embryogenesis and highest frequency of shoot regeneration.	[17]
Apple (<i>Malus domestica</i>)	100 - 200	Enhanced regeneration rate (95-100%).	[10]
Tomato	400	Significantly decreased callus induction and shoot generation.	[9]
Pelargonium x <i>hederaefolium</i>	250	Shorter shoots and yellow leaves; prolonged exposure was detrimental.	[12]

Experimental Protocols

Protocol 1: Preparation of Cefotaxime Stock Solution

This protocol outlines the preparation of a concentrated cefotaxime stock solution that can be stored and added to plant tissue culture media.

Materials:

- Cefotaxime sodium salt (powder)
- Sterile distilled water
- Sterile filter sterilization unit (0.22 µm pore size)
- Sterile storage tubes or bottles
- Laminar flow hood
- Analytical balance

Procedure:

- In a laminar flow hood, weigh the desired amount of cefotaxime sodium salt powder.
- Dissolve the powder in a small volume of sterile distilled water. Cefotaxime is freely soluble in water.
- Bring the solution to the final desired volume with sterile distilled water. A common stock concentration is 100 mg/mL.
- Sterilize the solution by passing it through a 0.22 µm filter into a sterile container. Do not autoclave cefotaxime as it is heat-labile.
- Store the sterile stock solution at 2-8°C. Aqueous solutions are stable for 14-21 days when stored at 0-5°C. For longer-term storage, aliquots can be frozen at -20°C for up to 3 months.

Protocol 2: Incorporation of Cefotaxime into Plant Tissue Culture Medium

This protocol describes how to add the prepared cefotaxime stock solution to the plant culture medium.

Procedure:

- Prepare the plant tissue culture medium (e.g., Murashige and Skoog medium) and adjust the pH as required.
- Autoclave the medium at 121°C for 15-20 minutes.[\[18\]](#)
- Allow the autoclaved medium to cool to approximately 50-55°C in a laminar flow hood.[\[19\]](#)
- Add the required volume of the sterile cefotaxime stock solution to the cooled medium to achieve the desired final concentration (refer to Table 1 and 2 for guidance).
- Gently swirl the medium to ensure even distribution of the antibiotic.
- Dispense the medium into sterile culture vessels.

Protocol 3: Surface Sterilization of Explants with Cefotaxime Pre-treatment

This protocol is for treating explants to reduce endophytic (internal) bacterial contamination before culturing.

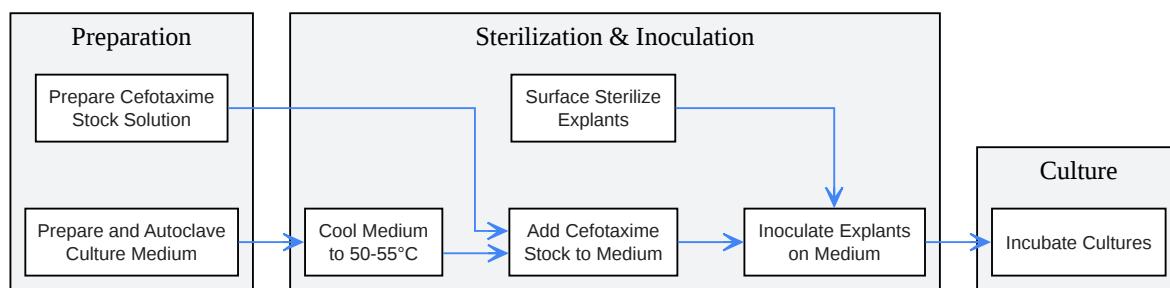
Materials:

- Plant explants
- Sterile distilled water
- Detergent (e.g., Tween-20)
- 70% Ethanol
- Sodium hypochlorite solution (10-20% commercial bleach)[\[20\]](#)
- Sterile cefotaxime solution (e.g., 250 mg/L)
- Sterile beakers and forceps
- Laminar flow hood

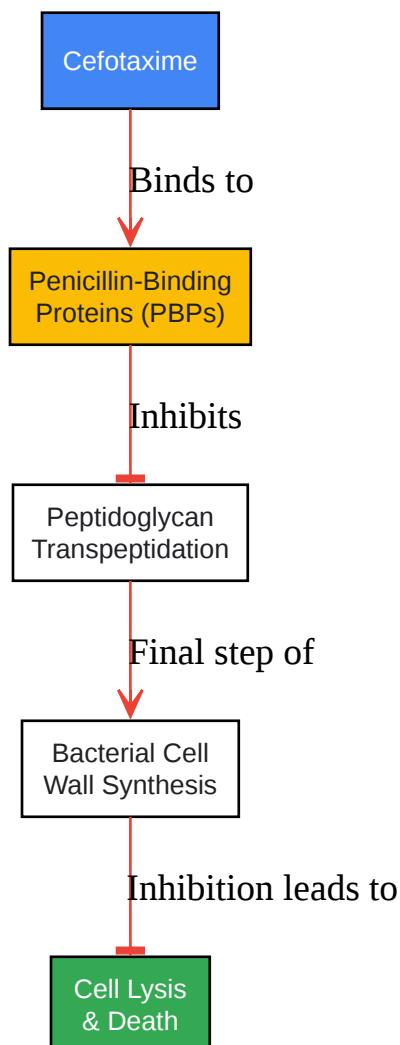
Procedure:

- Wash the explants thoroughly under running tap water with a few drops of detergent.[20]
- In a laminar flow hood, rinse the explants with sterile distilled water.
- Briefly immerse the explants in 70% ethanol for 30-60 seconds.[3][20]
- Soak the explants in a sterile cefotaxime solution (e.g., 250 mg/L) for a specified duration (e.g., 30 minutes).[21]
- Proceed with standard surface sterilization using a disinfectant like sodium hypochlorite solution for 10-20 minutes.[20]
- Rinse the explants three to five times with sterile distilled water to remove any residual sterilizing agents.[3]
- Trim the explants and place them on the cefotaxime-containing culture medium.

Visualizations

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Caption: Workflow for preparing and using cefotaxime in plant tissue culture.



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Caption: Mechanism of action of cefotaxime on bacterial cells.

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